molecular formula C26H31N5O3S B2383382 2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1031954-52-5

2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2383382
CAS RN: 1031954-52-5
M. Wt: 493.63
InChI Key: RNXLSYYUGPUWGV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperidine ring, a thiazole ring, a thiophene ring, and a tetrahydroisoquinoline ring. Piperidine is a common motif in many pharmaceuticals and natural products, and it often contributes to the biological activity of the compound . Thiazole is a heterocyclic compound that is also found in many drugs and it can have various biological activities. Thiophene is a five-membered aromatic ring with one sulfur atom. Tetrahydroisoquinoline is a type of isoquinoline with a saturated ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen and sulfur atoms could potentially allow for hydrogen bonding or other types of interactions .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The presence of various functional groups means it could potentially participate in a wide range of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of polar functional groups could make the compound more soluble in polar solvents .

Scientific Research Applications

Antibacterial Activity

This compound has been evaluated for its antibacterial properties. In vitro screening revealed significant antibacterial activity against certain bacterial strains. Docking studies using the crystal structure of oxidoreductase (1XDQ) protein from Escherichia coli further supported its inhibitory potency .

Antifungal Activity

In addition to antibacterial effects, this compound also demonstrated moderate antifungal activity. Docking studies with the crystal structure of oxidoreductase (3QLS) protein from Candida albicans confirmed its potential in inhibiting fungal growth .

Medicinal Chemistry Applications

The compound’s structure incorporates both benzotriazole and piperidine moieties. Benzotriazoles are known for their excellent binding affinities to various proteins and have applications in synthetic organic chemistry, materials science, and pharmaceutical science. Piperidines, common building blocks in natural products, exhibit therapeutic properties such as antihypertensive, antibacterial, and anti-inflammatory effects .

Industrial Applications

Apart from its biological activity, benzotriazoles find industrial applications as fluorescent compounds, corrosion inhibitors, dyestuffs, and photo stabilizers. These versatile molecules play a crucial role in various fields .

Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole scaffold, present in this compound, has broad-spectrum biological properties. It has been explored for bactericidal, fungicidal, insecticidal, analgesic, anticancer, anti-HIV, and CNS depressant activities. Researchers continue to investigate its potential in drug development .

Potential Therapeutic Agents

Given the compound’s unique structure, it may serve as a starting point for designing novel therapeutic agents. Further studies are warranted to explore its full range of applications.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs with similar structures act by interacting with biological receptors or enzymes .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3S/c1-18-6-5-7-22(19(18)2)30-12-14-31(15-13-30)25-26(28-11-10-27-25)35-17-24(32)29-21-9-8-20(33-3)16-23(21)34-4/h5-11,16H,12-15,17H2,1-4H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXLSYYUGPUWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=C(C=C(C=C4)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline

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